Predicted Lipophilicity (cLogP) Advantage Over 3,4-Difluorophenyl Analog
Computational prediction using the XLogP3 algorithm indicates that the target compound possesses a logP of 1.9, whereas the 3,4-difluorophenyl analog (N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide) has a higher logP of 2.4 [1]. Lower lipophilicity suggests improved aqueous solubility and potentially reduced off-target binding, making the 2-methoxyphenyl derivative a more favorable starting point for hit-to-lead programs where solubility is a limiting factor.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | cLogP = 1.9 |
| Comparator Or Baseline | 3,4-difluorophenyl analog, cLogP = 2.4 |
| Quantified Difference | ΔlogP = -0.5 units |
| Conditions | XLogP3 algorithm implemented via PubChem (accessed 2026-05-09) |
Why This Matters
Lower lipophilicity correlates with better developability profiles, reducing attrition risk in early drug discovery.
- [1] XLogP3 predictions obtained from PubChem (https://pubchem.ncbi.nlm.nih.gov/) for the target compound and the 3,4-difluorophenyl analog, using the algorithm described in Cheng T et al., J. Chem. Inf. Model. 2007. View Source
